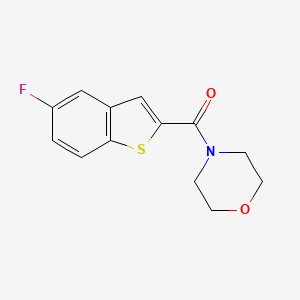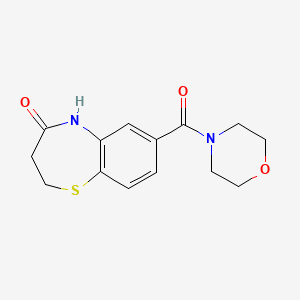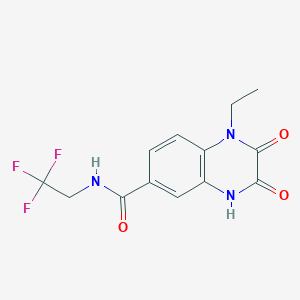
2-methylsulfonyl-N-(2-phenoxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylsulfonyl-N-(2-phenoxyethyl)benzamide, also known as MPEB, is a chemical compound that has been studied extensively for its potential therapeutic applications. MPEB belongs to the class of benzamides and has been shown to have a range of biological effects, including as a modulator of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mécanisme D'action
2-methylsulfonyl-N-(2-phenoxyethyl)benzamide acts as a selective antagonist of the mGluR5 receptor, which is involved in a range of physiological processes such as synaptic plasticity and neuronal excitability. By blocking this receptor, 2-methylsulfonyl-N-(2-phenoxyethyl)benzamide has been shown to reduce the excitotoxicity that can occur in neurological disorders.
Biochemical and Physiological Effects:
2-methylsulfonyl-N-(2-phenoxyethyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been found to improve cognitive function, reduce inflammation, and protect against oxidative stress. 2-methylsulfonyl-N-(2-phenoxyethyl)benzamide has also been shown to have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-methylsulfonyl-N-(2-phenoxyethyl)benzamide is its selectivity for the mGluR5 receptor, which allows for more targeted effects. However, 2-methylsulfonyl-N-(2-phenoxyethyl)benzamide has been found to have low bioavailability and poor solubility, which can limit its effectiveness in some experiments.
Orientations Futures
There are several potential future directions for research on 2-methylsulfonyl-N-(2-phenoxyethyl)benzamide. One area of interest is in the development of more effective delivery methods to improve its bioavailability. Another potential direction is in the investigation of its effects on other neurological disorders such as Huntington's disease and traumatic brain injury. Additionally, further research is needed to fully understand the mechanisms of action of 2-methylsulfonyl-N-(2-phenoxyethyl)benzamide and its potential applications in clinical settings.
In conclusion, 2-methylsulfonyl-N-(2-phenoxyethyl)benzamide is a promising compound that has been studied extensively for its potential therapeutic applications in neurological disorders. While there are still limitations to its effectiveness, continued research on 2-methylsulfonyl-N-(2-phenoxyethyl)benzamide could lead to new treatments for these debilitating conditions.
Méthodes De Synthèse
2-methylsulfonyl-N-(2-phenoxyethyl)benzamide can be synthesized through a multi-step process involving the reaction of 2-bromoethyl phenyl ether with 2-aminobenzamide, followed by the reaction with methylsulfonyl chloride. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
2-methylsulfonyl-N-(2-phenoxyethyl)benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research has been in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. 2-methylsulfonyl-N-(2-phenoxyethyl)benzamide has been shown to have a neuroprotective effect and has been found to improve cognitive function in animal models.
Propriétés
IUPAC Name |
2-methylsulfonyl-N-(2-phenoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-22(19,20)15-10-6-5-9-14(15)16(18)17-11-12-21-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSHILRVTMAADX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylsulfonyl-N-(2-phenoxyethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-Bromo-phenyl)-ethyl]-acetamide](/img/structure/B7465757.png)

![1-[4-(Morpholine-4-carbonyl)phenyl]piperidin-2-one](/img/structure/B7465777.png)

![N-Methylbenzo[b]thiophene-3-carboxamide](/img/structure/B7465795.png)
![[2-oxo-2-(4-phenylmethoxyanilino)ethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465800.png)
![[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465813.png)
![N-[2-(difluoromethoxy)phenyl]-4-[(2-fluorophenyl)sulfamoyl]benzamide](/img/structure/B7465817.png)
![N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7465820.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B7465840.png)

![N-[1-(furan-2-yl)ethyl]-2-methylbenzamide](/img/structure/B7465861.png)